Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate
Overview
Description
Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate is a fluorinated quinoline derivative. This compound is known for its unique chemical structure, which includes a quinoline ring substituted with fluorine, hydroxyl, and methoxy groups. It has a molecular formula of C₁₃H₁₂FNO₄ and a molecular weight of 265.24 g/mol . This compound is primarily used in research and development due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,5-difluoro-2-nitrobenzoic acid with suitable reagents to form the quinoline ring . The reaction conditions often involve the use of sodium borohydride in a basic medium to facilitate reductive cyclization .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction: The hydroxyl group can participate in oxidation-reduction reactions, leading to the formation of quinone derivatives.
Cross-coupling reactions: The compound can undergo cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, palladium catalysts for cross-coupling reactions, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cross-coupling reactions can produce complex quinoline-based structures .
Scientific Research Applications
Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The exact pathways and targets are still under investigation, but its structure suggests it may act similarly to other fluorinated quinolines, which are known to inhibit bacterial DNA gyrase and topoisomerase IV .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
- 6,7-difluoro-3-nitro-4-hydroxy-2-quinolone
- 2,3,4-trichloro-6,7-difluoroquinolone
Uniqueness
Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the fluorine atom at the 7-position differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .
Properties
IUPAC Name |
ethyl 7-fluoro-6-methoxy-4-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO4/c1-3-19-13(17)8-6-15-10-5-9(14)11(18-2)4-7(10)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJNUQDCBRIKRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478620 | |
Record name | ETHYL 7-FLUORO-4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622369-35-1 | |
Record name | ETHYL 7-FLUORO-4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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